Cas no 899963-41-8 (4-benzoyl-N-{thieno2,3-dpyrimidin-4-yl}benzamide)

4-Benzoyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide is a heterocyclic compound featuring a benzoyl-substituted benzamide moiety linked to a thienopyrimidine core. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The thienopyrimidine group enhances binding affinity to target proteins, while the benzoylbenzamide segment offers tunable electronic and steric properties for structure-activity optimization. Its synthetic versatility allows for further derivatization, making it valuable in drug discovery and biochemical research. The compound exhibits moderate stability under standard conditions, facilitating handling in laboratory settings. Its precise pharmacological profile depends on specific modifications but demonstrates promise for targeted therapeutic applications.
4-benzoyl-N-{thieno2,3-dpyrimidin-4-yl}benzamide structure
899963-41-8 structure
商品名:4-benzoyl-N-{thieno2,3-dpyrimidin-4-yl}benzamide
CAS番号:899963-41-8
MF:C20H13N3O2S
メガワット:359.401122808456
CID:5490615

4-benzoyl-N-{thieno2,3-dpyrimidin-4-yl}benzamide 化学的及び物理的性質

名前と識別子

    • 4-benzoyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
    • 4-benzoyl-N-{thieno2,3-dpyrimidin-4-yl}benzamide
    • インチ: 1S/C20H13N3O2S/c24-17(13-4-2-1-3-5-13)14-6-8-15(9-7-14)19(25)23-18-16-10-11-26-20(16)22-12-21-18/h1-12H,(H,21,22,23,25)
    • InChIKey: YBPLYWGVQDTWKK-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NC=NC2SC=CC=21)(=O)C1=CC=C(C(=O)C2=CC=CC=C2)C=C1

4-benzoyl-N-{thieno2,3-dpyrimidin-4-yl}benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2733-0022-50mg
4-benzoyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
899963-41-8 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2733-0022-5μmol
4-benzoyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
899963-41-8 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2733-0022-2mg
4-benzoyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
899963-41-8 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2733-0022-2μmol
4-benzoyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
899963-41-8 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2733-0022-30mg
4-benzoyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
899963-41-8 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2733-0022-20mg
4-benzoyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
899963-41-8 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2733-0022-1mg
4-benzoyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
899963-41-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2733-0022-15mg
4-benzoyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
899963-41-8 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2733-0022-10μmol
4-benzoyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
899963-41-8 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2733-0022-10mg
4-benzoyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
899963-41-8 90%+
10mg
$79.0 2023-05-16

4-benzoyl-N-{thieno2,3-dpyrimidin-4-yl}benzamide 関連文献

4-benzoyl-N-{thieno2,3-dpyrimidin-4-yl}benzamideに関する追加情報

4-Benzoyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide (CAS No: 899963-41-8)

The compound 4-benzoyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide, identified by the CAS registry number 899963-41-8, is a highly specialized organic molecule with significant potential in various fields of chemical and pharmaceutical research. This compound belongs to the class of benzamides, which are widely studied for their diverse applications in drug discovery and material science. The structure of this molecule is characterized by a benzamide core with a thienopyrimidine substituent, making it a unique derivative with intriguing chemical properties.

Recent studies have highlighted the importance of thienopyrimidine derivatives in medicinal chemistry due to their potential as kinase inhibitors and their ability to modulate various cellular pathways. The integration of a benzoyl group into the structure further enhances its pharmacokinetic properties, making it a promising candidate for drug development. Researchers have explored the synthesis of this compound through multi-step processes involving coupling reactions and cyclization, which have been optimized to achieve high yields and purity.

In terms of biological activity, 4-benzoyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide has shown remarkable selectivity towards certain protein kinases, which are key targets in cancer therapy. Preclinical studies have demonstrated its ability to inhibit the proliferation of cancer cells without significant toxicity to normal cells, suggesting its potential as an anticancer agent. Furthermore, computational studies have revealed that the thienopyrimidine moiety plays a critical role in binding to the active site of kinases, underscoring its structural importance.

The synthesis of this compound involves a series of well-defined steps that ensure the formation of the desired product with high fidelity. The process typically begins with the preparation of the thienopyrimidine ring system, followed by functionalization to introduce reactive groups for subsequent coupling reactions. The final step involves the coupling of the benzoyl group to complete the molecule's structure. This synthetic pathway has been validated through rigorous characterization techniques such as NMR spectroscopy and mass spectrometry, ensuring the authenticity and quality of the compound.

In addition to its therapeutic potential, 4-benzoyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide has also been investigated for its role in chemical sensing and materials science. Its unique electronic properties make it a candidate for applications in organic electronics and optoelectronics. Researchers have explored its ability to form self-assembled monolayers and its potential as a component in organic photovoltaic devices.

The study of this compound has also contributed to our understanding of heterocyclic chemistry and its applications in drug design. The thienopyrimidine ring system is known for its stability and versatility, making it a valuable scaffold for further modifications. By introducing different substituents or functional groups, chemists can tailor the properties of this compound to suit specific applications in medicine and beyond.

In conclusion, 4-benzoyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide (CAS No: 899963-41-8) represents a significant advancement in organic chemistry with promising applications in drug discovery and materials science. Its unique structure, coupled with recent research findings, positions it as a key molecule for future developments in these fields.

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